4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one
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Overview
Description
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one is a chemical compound with the molecular formula C23H26O2 and a molecular weight of 334.451 g/mol . This compound is known for its unique structure, which includes a cyclopentene ring substituted with hydroxy, diphenyl, and dipropyl groups. It has a boiling point of 436.6ºC at 760 mmHg and a density of 1.091 g/cm³ .
Preparation Methods
The synthesis of 4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one typically involves the reaction of 5-Nonanone and Benzil under specific conditions . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the formation of the cyclopentene ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where one of the substituents on the cyclopentene ring is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the diphenyl and dipropyl groups contribute to its hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one can be compared with similar compounds such as:
4-Hydroxy-3,4-diphenyl-2-cyclopenten-1-one: This compound has a similar structure but lacks the dipropyl groups, which can affect its chemical and biological properties.
4-Hydroxy-2,5-diphenyl-3(2H)-thiophenone 1,1-dioxide: This compound contains a thiophene ring instead of a cyclopentene ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6322-24-3 |
---|---|
Molecular Formula |
C23H26O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one |
InChI |
InChI=1S/C23H26O2/c1-3-11-19-21(17-13-7-5-8-14-17)23(25,18-15-9-6-10-16-18)20(12-4-2)22(19)24/h5-10,13-16,20,25H,3-4,11-12H2,1-2H3 |
InChI Key |
XAYKGPNIVWPWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)CCC |
Origin of Product |
United States |
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